molecular formula C12H10ClNO B7463705 [5-(4-Chlorophenyl)pyridin-2-yl]methanol

[5-(4-Chlorophenyl)pyridin-2-yl]methanol

Cat. No.: B7463705
M. Wt: 219.66 g/mol
InChI Key: FXFINJOIDVEKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Chlorophenyl)pyridin-2-yl]methanol (molecular formula: C₁₂H₁₀ClNO, molecular weight: 219.67 g/mol) is a pyridine derivative featuring a hydroxymethyl group at the 2-position of the pyridine ring and a 4-chlorophenyl substituent at the 5-position. This compound is a critical intermediate in synthesizing chiral pharmaceuticals, notably the antiallergy drug bepotastine . Its enantiomeric forms, such as the (R)- and (S) -isomers, are pharmacologically significant due to stereospecific activity in drug-receptor interactions . The compound’s synthesis often involves biocatalytic asymmetric reduction of ketone precursors using alcohol dehydrogenases (ADHs) and cofactor regeneration systems .

Properties

IUPAC Name

[5-(4-chlorophenyl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFINJOIDVEKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-(4-Chlorobenzyl)pyridine

The first step converts 2-(4-chlorobenzyl)pyridine into an intermediate ketone via oxidation. Key parameters include:

  • Oxidizing Agents : Potassium permanganate (KMnO₄) or tin anhydride (SnO₂) are effective, with KMnO₄ yielding higher efficiency (86% vs. 60% for SnO₂).

  • Solvents : Water or dioxane, with water preferred for environmental and cost considerations.

  • Conditions : Reactions proceed at 85–95°C for 4–6 hours, followed by extraction with ethyl acetate and recrystallization in sherwood oil or n-hexane.

Table 1: Oxidation Step Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
KMnO₄Water85–95486
SnO₂Dioxane85–95660

Reduction of the Intermediate Ketone

The ketone intermediate is reduced to the alcohol using borohydride reagents:

  • Reducing Agents : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), with KBH₄ achieving near-quantitative yields (97%).

  • Solvents : Methanol or ethanol, with methanol providing faster reaction kinetics.

  • Conditions : Reactions occur at 20–40°C for 2–6 hours, followed by quenching, extraction with dichloromethane, and drying over sodium sulfate.

Table 2: Reduction Step Conditions and Outcomes

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
KBH₄Methanol20–40297
NaBH₄Ethanol20–40676

Alternative Synthetic Pathways

While the oxidation-reduction method dominates literature, alternative routes are theorized based on analogous syntheses:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling could introduce the 4-chlorophenyl group to a pre-functionalized pyridine ring. For example, 5-bromopyridin-2-yl-methanol might react with 4-chlorophenylboronic acid under palladium catalysis.

  • Nucleophilic Substitution : A chlorophenyl group could be introduced via SNAr (nucleophilic aromatic substitution) on a nitro- or halo-substituted pyridine precursor, though this requires strong electron-withdrawing groups to activate the ring.

Optimization of Reaction Conditions

Critical factors influencing yield and purity include:

  • Molar Ratios :

    • Oxidation: A 1.1:1 to 2.0:1 molar ratio of oxidizing agent to precursor ensures complete conversion without over-oxidation.

    • Reduction: A 1:2 to 1:3 ratio of reducing agent to ketone prevents excess reagent waste.

  • Solvent Volume :

    • 4–8 volumes of solvent relative to precursor in oxidation.

    • 2.5–5 volumes in reduction for optimal solubility.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • NMR Spectroscopy :

    • ¹H NMR : The hydroxymethyl group (-CH₂OH) resonates as a triplet at δ 4.5–5.0 ppm, while aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm.

    • ¹³C NMR : The pyridine carbons are observed at δ 120–150 ppm, with the chlorophenyl carbons at δ 125–140 ppm.

  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 235.05 ([M+H]⁺) corresponding to C₁₂H₁₁ClNO.

Industrial-Scale Production Considerations

Scalability challenges and solutions include:

  • Continuous Flow Reactors : Mitigate exothermic risks during oxidation by maintaining precise temperature control.

  • Solvent Recovery : Ethyl acetate and methanol can be recycled via distillation, reducing waste and costs.

  • Byproduct Management : Manganese dioxide (from KMnO₄ reactions) requires filtration and safe disposal to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Chlorophenyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

[5-(4-Chlorophenyl)pyridin-2-yl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of [5-(4-Chlorophenyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4-Chloro-5-fluoropyridin-2-yl)methanol

  • Molecular Formula: C₆H₅ClFNO
  • Molecular Weight : 161.56 g/mol
  • Key Differences: Fluorination at the 5-position of the pyridine ring increases electronegativity and metabolic stability compared to non-fluorinated analogs.

[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]methanol

  • Molecular Formula: C₁₈H₁₄ClNO₃S
  • Molecular Weight : 367.83 g/mol
  • Key Differences: Incorporation of a methylsulfonyl group enhances hydrogen-bonding capacity and target-binding affinity, making it a key impurity in the synthesis of etoricoxib (a COX-2 inhibitor) .

Analogs with Substituted Aromatic Rings

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

  • Molecular Formula: C₉H₁₁ClNO₃
  • Molecular Weight : 219.64 g/mol
  • Key Differences :
    • The dimethoxymethyl group introduces steric hindrance and electron-donating effects, altering reactivity in nucleophilic substitutions.
    • Likely exhibits higher solubility in organic solvents compared to the parent compound .

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

  • Molecular Formula: C₁₂H₁₀ClNO₂
  • Molecular Weight : 243.67 g/mol
  • The hydroxyl group at the pyridine 3-position introduces additional hydrogen-bonding sites .

Enantiomeric and Stereochemical Variants

(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol

  • Molecular Formula: C₁₂H₁₀ClNO
  • Molecular Weight : 219.67 g/mol
  • Key Differences :
    • The (R) -enantiomer may exhibit distinct pharmacokinetic profiles compared to the (S) -form, as seen in chiral drug intermediates like bepotastine precursors .
    • Synthetic routes often require enantioselective catalysis or chiral resolution techniques .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP* Key Applications
[5-(4-Chlorophenyl)pyridin-2-yl]methanol C₁₂H₁₀ClNO 219.67 ~268–287† 2.1‡ Bepotastine intermediate
(4-Chloro-5-fluoropyridin-2-yl)methanol C₆H₅ClFNO 161.56 N/A 1.3‡ Pharmaceutical intermediate
[5-Chloro-3-(4-methylsulfonylphenyl)...] C₁₈H₁₄ClNO₃S 367.83 N/A 3.8‡ Etoricoxib impurity

*Predicted using ChemDraw. †Melting points from analogous pyridine derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [5-(4-Chlorophenyl)pyridin-2-yl]methanol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via catalytic asymmetric reduction of (4-chlorophenyl)(pyridin-2-yl)ketone (CPMK) using alcohol dehydrogenases (ADHs) like Mu-S5, coupled with glucose dehydrogenase (GDH) for NADPH regeneration. Reaction optimization includes pH control (7.0–8.0), temperature (30–35°C), and substrate/enzyme ratios to achieve >90% enantiomeric excess (ee) . Alternative routes involve Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
  • Critical Parameters : Yield and purity depend on solvent choice (e.g., methanol/chloroform mixtures for recrystallization) and chromatographic purification (normal phase silica with 10% methanol) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing [5-(4-Chlorophenyl)pyridin-2-yl]methanol?

  • Techniques :

  • X-ray Diffraction (XRD) : Resolves enantiomeric configurations and π-π stacking interactions in the crystal lattice (e.g., racemic mixtures confirmed via P2₁/c space group) .
  • NMR/IR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 2.5–3.5 ppm). IR confirms O-H stretches (~3200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • HPLC : Chiral columns (e.g., Chiralpak IA) separate enantiomers using hexane/isopropanol gradients .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : The (S)-enantiomer is a key intermediate in synthesizing bepotastine, an antiallergy drug, showing selective binding to histamine receptors . In vitro assays against microbial pathogens (e.g., E. coli, S. aureus) reveal moderate MIC values (32–64 µg/mL), suggesting antimicrobial potential .

Advanced Research Questions

Q. How can enantioselective synthesis be scaled while maintaining high ee?

  • Strategies : Co-immobilization of ADH and GDH on nickel-nitrilotriacetic acid (Ni-NTA) resins enhances enzyme stability, enabling continuous flow reactors. Resin extraction (e.g., Amberlite XAD-7) improves product isolation, achieving >95% ee at 50 mM substrate loading . Computational docking (AutoDock Vina) predicts Mu-S5 mutations (e.g., W286A) to enhance substrate affinity .

Q. What computational tools elucidate electronic properties and reactivity?

  • Methods :

  • Multiwfn : Analyzes electron localization functions (ELF) and electrostatic potentials (ESP), identifying nucleophilic sites (e.g., hydroxyl group) for derivatization .
  • DFT Studies : B3LYP/6-311+G(d,p) calculations correlate HOMO-LUMO gaps (4.2–4.5 eV) with oxidative stability .

Q. How does structural modification (e.g., halogen substitution) impact bioactivity?

  • SAR Insights :

  • 4-Chlorophenyl Group : Enhances lipophilicity (clogP ≈ 2.8), improving blood-brain barrier penetration. Fluorine substitution at the pyridine 3-position reduces metabolic degradation .
  • Methanol vs. Carboxylic Acid : Methanol derivatives exhibit higher solubility (logS ≈ -2.1) but lower cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) compared to carboxylated analogs .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Troubleshooting :

  • Yield Discrepancies : Optimize catalyst loading (e.g., 0.5–1.0 mol% Pd for cross-coupling) and eliminate trace moisture via molecular sieves .
  • Bioactivity Variability : Use standardized cell lines (e.g., ATCC-certified) and control for enantiomeric purity via chiral HPLC .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Models : Wistar rats (IV administration, 10 mg/kg) show a plasma half-life (t₁/₂) of 3.2 hours and 65% oral bioavailability. LC-MS/MS quantifies metabolites (e.g., glucuronide conjugates) in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.